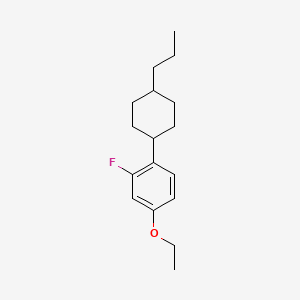
4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene: is a synthetic organic compound that belongs to the class of fluorinated liquid-crystal monomers. These compounds are characterized by their aromatic structural units and are widely used in various applications, including display panels for smartphones, TVs, and computers . The compound is known for its persistence, bioaccumulation, and potential toxicity, making it a subject of environmental and toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene, fluorobenzene, and propylcyclohexane.
Ethoxylation: The ethoxy group is introduced through nucleophilic substitution reactions using ethyl alcohol and a suitable catalyst.
Cyclohexylation: The propylcyclohexyl group is attached through Friedel-Crafts alkylation reactions using propylcyclohexane and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts like Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxy, butoxy) and the position of fluorine atoms distinguish these compounds from 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene .
- Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents, affecting their chemical and physical properties .
- Applications: While all these compounds are used in liquid-crystal displays and electronic devices, their specific applications may differ based on their unique properties .
Properties
CAS No. |
866947-40-2 |
|---|---|
Molecular Formula |
C17H25FO |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C17H25FO/c1-3-5-13-6-8-14(9-7-13)16-11-10-15(19-4-2)12-17(16)18/h10-14H,3-9H2,1-2H3 |
InChI Key |
LDLGRBMYXGGQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C=C(C=C2)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















